molecular formula C14H16N2O3 B1392491 5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid CAS No. 1105556-74-8

5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid

Cat. No. B1392491
M. Wt: 260.29 g/mol
InChI Key: JMHPXJFKTYOFKT-UHFFFAOYSA-N
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Description

“5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid” is a chemical compound . Unfortunately, there is not much information available about this compound in the literature.


Synthesis Analysis

There is limited information available on the synthesis of this compound. It’s possible that it could be synthesized from related compounds through certain chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature. More research would be needed to fully understand its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and physical properties . Unfortunately, these specific details for this compound are not available in the resources I have access to.

Scientific Research Applications

Chemical Structure and Synthesis

Quinoxaline and its derivatives, including 5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid, are heterocyclic compounds with a structure composed of a benzene ring fused with a pyrazine ring. These compounds are used in various applications such as dyes, pharmaceuticals, and antibiotics. The synthesis of quinoxaline derivatives can involve condensing ortho-diamines with 1,2-diketones or employing α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols as substitutes for diketones. Moreover, quinoxaline derivatives can be synthesized through the reduction of amino acids substituted 1,5-difluoro-2,4-dinitrobenzene (DFDNB) (Pareek & Kishor, 2015).

Applications in Medicine and Biomedical Fields

Modifying the quinoxaline structure can yield compounds with diverse biomedical applications, particularly in treating chronic and metabolic diseases, as well as exhibiting antimicrobial activities. These adaptations make quinoxaline derivatives valuable in the medical and biomedical sectors (Pereira et al., 2015).

Industrial and Environmental Significance

Quinoxaline derivatives have industrial relevance, particularly as anticorrosive materials. These derivatives show considerable effectiveness against metallic corrosion due to their high electron density. They form stable chelating complexes with surface metallic atoms through coordination bonding, which is crucial in industrial applications to mitigate corrosion (Verma et al., 2020).

Biochemical and Biocatalyst Inhibition Properties

In the biochemical domain, carboxylic acid derivatives, including quinoxaline derivatives, are known for their biocatalyst inhibition properties. These compounds can become inhibitory to microbes at concentrations below the desired yield and titer, a factor that is critical in bioprocesses and biorenewable chemical production (Jarboe et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

5-methyl-6-oxo-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-15-12-8-9(14(18)19)5-6-10(12)16-7-3-2-4-11(16)13(15)17/h5-6,8,11H,2-4,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHPXJFKTYOFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)N3CCCCC3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Reactant of Route 2
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Reactant of Route 3
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Reactant of Route 4
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Reactant of Route 5
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid
Reactant of Route 6
5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid

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